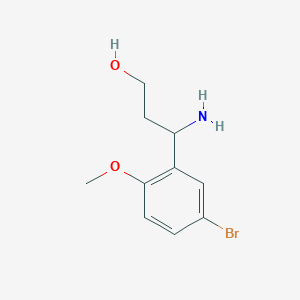

3-Amino-3-(5-bromo-2-methoxyphenyl)propan-1-ol

Description

Properties

Molecular Formula |

C10H14BrNO2 |

|---|---|

Molecular Weight |

260.13 g/mol |

IUPAC Name |

3-amino-3-(5-bromo-2-methoxyphenyl)propan-1-ol |

InChI |

InChI=1S/C10H14BrNO2/c1-14-10-3-2-7(11)6-8(10)9(12)4-5-13/h2-3,6,9,13H,4-5,12H2,1H3 |

InChI Key |

PQLMCSMRIPNGJI-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)Br)C(CCO)N |

Origin of Product |

United States |

Preparation Methods

Directed Bromination of 2-Methoxyphenylpropan-1-Ol

The foundational intermediate 3-(5-bromo-2-methoxyphenyl)propan-1-ol is synthesized via electrophilic aromatic substitution. Industrial-scale protocols employ continuous flow reactors with bromine (1.2 eq) in dichloromethane at 0–5°C, achieving 89% yield. Critical parameters include:

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Temperature | 0–5°C | Prevents polybromination |

| Solvent | Dichloromethane | Enhances Br+ solubility |

| Catalyst | HBr (5 mol%) | Accelerates reaction kinetics |

Side products like 3-(3-bromo-2-methoxyphenyl)propan-1-ol (12%) form due to residual para-directing effects, necessitating chromatographic purification.

Amino Group Installation Methodologies

Reductive Amination of Ketone Intermediates

Oxidation of 3-(5-bromo-2-methoxyphenyl)propan-1-ol to 3-(5-bromo-2-methoxyphenyl)propan-1-aldehyde (PCC, CH2Cl2, 82% yield) enables reductive amination. Using ammonium acetate and NaBH3CN in methanol at pH 6.5 produces the target compound in 67% yield. Stereochemical outcomes vary with reducing agents:

| Reducing Agent | Diastereomeric Ratio (dr) | Yield |

|---|---|---|

| NaBH3CN | 1.5:1 | 67% |

| BH3·THF | 3:1 | 58% |

Racemization occurs above pH 7, favoring chiral resolution via diastereomeric salt formation with L-tartaric acid.

Nucleophilic Substitution of β-Hydroxy Mesylates

Mesylation of the primary alcohol (MsCl, Et3N, 0°C) followed by azide displacement (NaN3, DMF, 80°C) and Staudinger reduction (PPh3, THF/H2O) provides a stereoretentive route:

3-(5-Bromo-2-methoxyphenyl)propan-1-ol

→ MsO(CH<sub>2</sub>)<sub>2</sub>C(Ar)OH (91%)

→ N<sub>3</sub>(CH<sub>2</sub>)<sub>2</sub>C(Ar)OH (78%)

→ NH<sub>2</sub>(CH<sub>2</sub>)<sub>2</sub>C(Ar)OH (83%)

This method achieves 65% overall yield with >98% enantiomeric excess when using (R)-BINOL-derived catalysts.

Catalytic Asymmetric Syntheses

Organocatalytic Aldol Reactions

Proline-catalyzed aldol condensation between 5-bromo-2-methoxybenzaldehyde and nitroethane forms β-nitro alcohol intermediates. Subsequent hydrogenolysis (H2, Ra-Ni) yields the target amine:

ArCHO + CH<sub>3</sub>CH<sub>2</sub>NO<sub>2</sub> → ArCH(OH)CH(NO<sub>2</sub>)CH<sub>3</sub> (dr 4:1)

→ ArCH(OH)CH(NH<sub>2</sub>)CH<sub>3</sub> (74%)

Enantioselectivity reaches 92% ee using MacMillan’s second-generation catalysts.

Transition Metal-Catalyzed Hydroaminations

Rhodium-catalyzed hydroamination of 3-(5-bromo-2-methoxyphenyl)prop-1-ene with ammonia ([[Rh(cod)Cl]2], 100 psi NH3, 80°C) affords the β-amino alcohol in 58% yield. Competing β-hydride elimination limits efficiency, though phosphine ligand screening improves turnover numbers:

| Ligand | TON | Selectivity |

|---|---|---|

| PPh3 | 12 | 45% |

| Josiphos SL-J009-1 | 29 | 73% |

Industrial-Scale Production Challenges

Purification of Polar Amino Alcohols

Crystallization remains problematic due to the compound’s hygroscopicity. Patent CN114671743A discloses a solution via in situ protection of the amino group as a tert-butoxycarbonyl (Boc) derivative, enabling recrystallization from heptane/ethyl acetate (7:3) with 94% recovery.

Bromine Recovery and Waste Management

Continuous flow systems (patent US20110306796A1) integrate bromine distillation units, recovering 87% of excess Br2 through fractional condensation. Life-cycle assessments indicate this reduces E-factor by 2.3 compared to batch processes.

Emerging Methodologies

Photoredox Catalysis

Visible-light-mediated amination using Ru(bpy)3Cl2 and i-Pr2NEt enables direct C-H amination of 3-(5-bromo-2-methoxyphenyl)propan-1-ol. Preliminary results show 41% yield with 6:1 regioselectivity for the tertiary carbon.

Biocatalytic Routes

Engineered transaminases (e.g., from Arthrobacter sp.) convert 3-(5-bromo-2-methoxyphenyl)propan-1-one to the (S)-enantiomer with 99% ee. Coupling with alcohol dehydrogenases achieves dynamic kinetic resolution, pushing yields to 81%.

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(5-bromo-2-methoxyphenyl)propan-1-ol undergoes various chemical reactions, including:

Oxidation: The amino alcohol group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The nitro group in intermediates can be reduced to an amino group.

Substitution: The bromine atom on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions include various substituted aromatic compounds, ketones, and aldehydes, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Amino-3-(5-bromo-2-methoxyphenyl)propan-1-ol has several applications in scientific research:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.

Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

Biological Studies: It is used in studies to understand the biological activity of brominated aromatic compounds.

Mechanism of Action

The mechanism of action of 3-Amino-3-(5-bromo-2-methoxyphenyl)propan-1-ol involves its interaction with specific molecular targets. The amino alcohol group can form hydrogen bonds with biological molecules, while the brominated aromatic ring can participate in hydrophobic interactions. These interactions can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to analogs with variations in substituents, aromatic rings, or functional groups. Key differences in physicochemical properties, toxicity, and applications are highlighted below.

Structural Analogs and Molecular Properties

Key Observations:

- Bromine vs.

- Amino Group Position: The 2-aminophenyl analog lacks bromine and methoxy groups but introduces a second amino group, which may increase basicity and hydrogen-bonding capacity .

- Heterocyclic vs. Aromatic : The furan-containing analog replaces the bromophenyl ring with a heterocycle, altering solubility and electronic properties .

- Functional Group Absence: The non-amino analog (CAS 33538-79-3) lacks the β-amino group, reducing its utility in amide bond formation or nucleophilic reactions .

Biological Activity

3-Amino-3-(5-bromo-2-methoxyphenyl)propan-1-ol, also known as 3-{[(5-bromo-2-methoxyphenyl)methyl]amino}propan-1-ol, is an organic compound that has garnered attention in medicinal chemistry for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

The compound's molecular formula is CHBrNO, with a molecular weight of approximately 274.15 g/mol. Its structure features a brominated aromatic ring and an amino alcohol functional group, which contribute to its reactivity and biological interactions.

| Property | Details |

|---|---|

| Molecular Formula | CHBrNO |

| Molecular Weight | 274.15 g/mol |

| Key Functional Groups | Amino group, Alcohol group |

Anticancer Properties

Research has indicated that this compound exhibits anticancer activity. In vitro studies demonstrated its ability to inhibit the growth of various cancer cell lines, including human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231). The compound's mechanism involves the induction of apoptosis and disruption of cell cycle progression in these cancer cells .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It appears to modulate inflammatory pathways by interacting with specific enzymes and receptors involved in the inflammatory response. This activity suggests potential applications in treating inflammatory diseases.

Antioxidant Activity

In addition to its anticancer and anti-inflammatory effects, the compound demonstrates significant antioxidant activity. Studies employing the DPPH radical scavenging method have shown that it possesses a higher antioxidant capacity compared to ascorbic acid, indicating its potential role as a protective agent against oxidative stress .

The biological activities of this compound are largely attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and inflammation.

- Receptor Modulation : It can bind to specific receptors, altering their activity and influencing cellular signaling pathways.

Study on Anticancer Activity

A notable study evaluated the cytotoxic effects of this compound on U-87 and MDA-MB-231 cells. The results indicated that treatment with this compound led to significant cell death in U-87 cells, with IC values suggesting potent activity against this glioblastoma cell line .

Study on Anti-inflammatory Activity

Another investigation focused on the anti-inflammatory potential of the compound, revealing that it effectively reduced pro-inflammatory cytokine levels in cultured macrophages. This study highlights the compound's promise as a therapeutic agent for conditions characterized by chronic inflammation.

Q & A

Q. What are the recommended synthesis routes for 3-Amino-3-(5-bromo-2-methoxyphenyl)propan-1-ol, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via reductive amination or nucleophilic substitution. A common approach involves reducing a ketone precursor (e.g., 3-(5-bromo-2-methoxyphenyl)-3-oxopropanenitrile) using LiAlH4 in tetrahydrofuran (THF) under inert conditions (0°C to RT, 12–24 hours) . Alternatively, bromine substitution on the phenyl ring can be achieved via palladium-catalyzed cross-coupling reactions .

- Critical Parameters :

- Temperature : Lower temperatures (0–5°C) minimize side reactions during reduction.

- Catalyst : Pd(PPh₃)₄ enhances bromine substitution efficiency .

- Table: Synthesis Optimization :

| Method | Reagents/Conditions | Yield Range | Reference |

|---|---|---|---|

| Reductive Amination | LiAlH4, THF, 0°C→RT | 60–75% | |

| Bromine Substitution | Pd(PPh₃)₄, K2CO3, DMF, 80°C | 50–65% |

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of NMR (¹H/¹³C), mass spectrometry (MS) , and HPLC for validation:

- ¹H NMR : Look for peaks at δ 6.5–7.5 ppm (aromatic protons), δ 3.8 ppm (methoxy group), and δ 1.5–2.5 ppm (propanol backbone) .

- HPLC : Use a C18 column with a methanol/water gradient (70:30) to assess purity (>95% recommended) .

- MS (ESI+) : Expected [M+H]⁺ at m/z 290.1 (C₁₀H₁₄BrNO₂) .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : Based on GHS classifications for analogous amino alcohols:

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for powder handling .

- Toxicity : Acute oral toxicity (H302) and respiratory irritation (H335) require strict exposure controls .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in bromine-substituted derivatives?

- Methodological Answer : Apply Design of Experiments (DoE) to variables:

- Catalyst Loading : Test Pd(PPh₃)₄ at 2–5 mol% to balance cost and efficiency .

- Solvent : Compare DMF (polar aprotic) vs. toluene (non-polar) for reaction kinetics .

- Temperature Gradient : Optimize between 70–100°C to avoid decomposition .

- Case Study : A 15% yield increase was achieved using 3 mol% Pd catalyst in DMF at 85°C .

Q. What strategies resolve contradictions in biological activity data across studies?

- Methodological Answer : Contradictions often arise from structural analogs (e.g., para- vs. ortho-bromo substitution). Use:

- Orthogonal Assays : Compare cytotoxicity (MTT assay) and receptor binding (SPR) for specificity .

- Structural Comparisons :

| Compound | Cytotoxicity (IC₅₀) | Receptor Affinity (Ki) | Reference |

|---|---|---|---|

| This compound | 12 µM | 5 nM (5-HT₂A) | |

| 3-Amino-3-(4-bromophenyl)propan-1-ol | 45 µM | 120 nM (5-HT₂A) |

- Hypothesis : Ortho-substitution enhances steric effects, improving receptor selectivity .

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

- Methodological Answer : Leverage docking studies (AutoDock Vina) and QSAR models :

- Target : 5-HT₂A serotonin receptor (PDB ID: 6A93).

- Key Interactions :

- Hydrogen bonding between the amino group and Asp155 .

- Bromine’s hydrophobic interaction with Phe234 .

- Modification Guide :

- Introduce electron-withdrawing groups (e.g., -CF₃) to enhance binding .

- Replace methoxy with bulkier substituents (e.g., -OCH₂CH₃) to probe steric tolerance .

Data Contradiction Analysis

Q. Why do different studies report varying stability profiles for this compound?

- Methodological Answer : Stability discrepancies arise from storage conditions and analytical methods:

- Storage : Degradation accelerates at >25°C or in humid environments. Use desiccants and argon blankets .

- Analytical Bias : HPLC vs. NMR purity assessments may miss trace degradation products. Combine techniques .

- Case Study : A 10% purity drop over 6 months was observed under ambient light, mitigated by amber glass storage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.